

Discovery and history of Tetrahydrothiophen-3-one

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Compound of Interest

Compound Name: Tetrahydrothiophen-3-one

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An In-depth Technical Guide to **Tetrahydrothiophen-3-one**: Discovery, History, and Synthesis

Introduction

Tetrahydrothiophen-3-one, also known as 3-oxotetrahydrothiophene or thiolane-3-one, is a heterocyclic, non-aromatic ketone with the chemical formula C_4H_6OS .^{[1][2]} This volatile organosulfur compound is a colorless to pale yellow liquid characterized by a distinctive garlic, meaty, and buttery odor.^{[1][2][3]} Naturally occurring in cooked beef, coffee, and roasted nuts, it is widely utilized as a flavoring agent in the food and beverage industry.^{[1][4]} Beyond its sensory applications, **Tetrahydrothiophen-3-one** serves as a pivotal intermediate in organic synthesis, particularly for accessing a wide array of thiophene derivatives used in the pharmaceutical and agrochemical sectors.^{[2][5]} Its growing demand is underscored by a global market projected to expand, driven by its applications in drug discovery and specialty chemicals.^{[5][6]}

Physicochemical Properties

The fundamental physical and chemical properties of **Tetrahydrothiophen-3-one** are summarized below, providing essential data for laboratory and industrial applications.

Property	Value	References
CAS Number	1003-04-9	[1][3]
Molecular Formula	C ₄ H ₆ OS	[1][7]
Molecular Weight	102.155 g/mol	[7]
Appearance	Colorless to pale yellow liquid	[1][3][4]
Odor	Garlic, meaty, green vegetable, buttery	[1][2][4]
Boiling Point	175 °C (at 760 mm Hg)	[2][3][4]
Density	1.194 g/mL at 25 °C	[2][3][4]
Refractive Index (n _{20/D})	1.528	[2][3][4]
Flash Point	171 °F (77.2 °C)	[3][4]
Vapor Density	>1 (vs air)	[1][3]
Storage Temperature	2-8°C or Room Temperature (Sealed, Dry)	[1][3][4]
EINECS Number	213-698-9	[1]
BRN	105201	[3][4]

Historical Development and Discovery

The synthesis of **Tetrahydrothiophen-3-one** has evolved through several key methodologies since the mid-20th century. Early methods laid the groundwork for more refined and industrially scalable processes developed in subsequent decades.

One of the earliest documented approaches was disclosed in a 1946 patent, which described a synthesis involving the reaction of 1-chloro-4-iodobutanone with sodium sulfide.[8] However, the difficulty in preparing the starting material and the high cost made this method impractical for large-scale production.[8]

A more influential and widely cited method was published in 1957 in the Journal of the American Chemical Society. This classical route utilizes ethyl thioglycolate and methyl acrylate as starting materials.[8] The synthesis proceeds through a Michael addition, followed by a Dieckmann cyclization, and subsequent hydrolysis and decarboxylation under acidic conditions to yield the final product.[8] This pathway became a popular and frequently referenced method for laboratory-scale synthesis.[8]

More recent developments have focused on improving efficiency and utilizing different starting materials. A notable example is a process starting from 4-methoxycarboxyl-3-oxothiophane, which is treated with 10% sulfuric acid to produce **Tetrahydrothiophen-3-one**. [4] Another modern, multi-step synthesis route, detailed in Chinese patent CN101575329B, starts with chloroacetyl chloride and ethylene.[8] This process involves an ethylene addition, protection of the carbonyl group, cyclization, and final deprotection to yield the target molecule, representing a pathway designed for industrial application.[8]

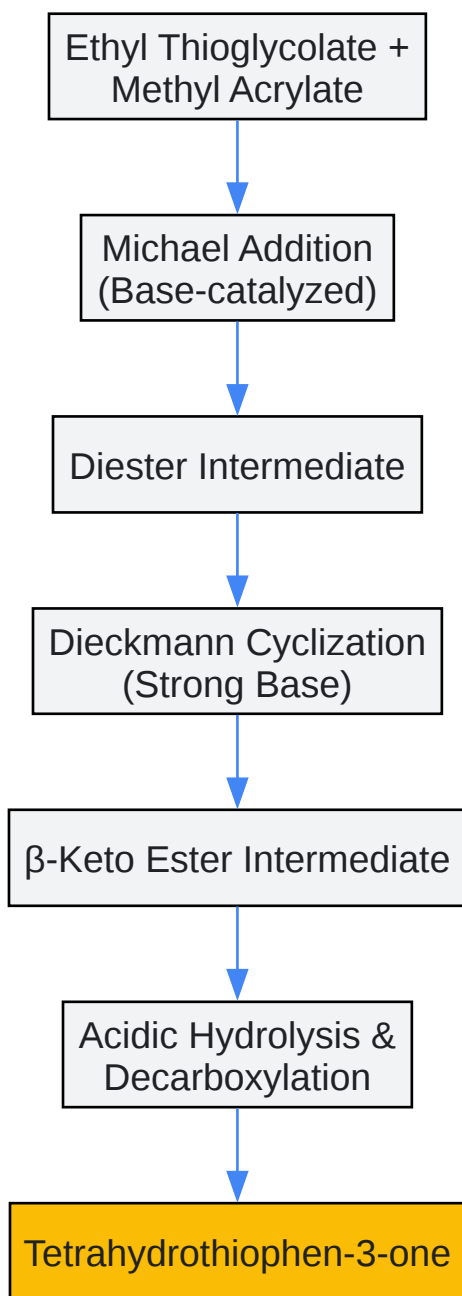
Key Synthesis Protocols

Several distinct synthetic routes to **Tetrahydrothiophen-3-one** have been established. The following sections provide detailed descriptions of the most significant experimental protocols.

Protocol 1: Dieckmann Cyclization Route

This classic method, based on the 1957 report, involves the base-catalyzed intramolecular condensation of a diester.

- **Step 1: Michael Addition:** Ethyl thioglycolate is reacted with methyl acrylate in the presence of a base. The thiolate anion of ethyl thioglycolate acts as a nucleophile, attacking the β -carbon of the acrylate ester to form a diester intermediate.
- **Step 2: Dieckmann Cyclization:** The resulting diester undergoes an intramolecular cyclization reaction in the presence of a strong base (e.g., sodium ethoxide). This step forms a five-membered ring, creating a β -keto ester.
- **Step 3: Hydrolysis and Decarboxylation:** The β -keto ester is subjected to acidic hydrolysis. This process cleaves the ester groups and promotes the decarboxylation of the resulting β -keto acid, yielding **Tetrahydrothiophen-3-one**.



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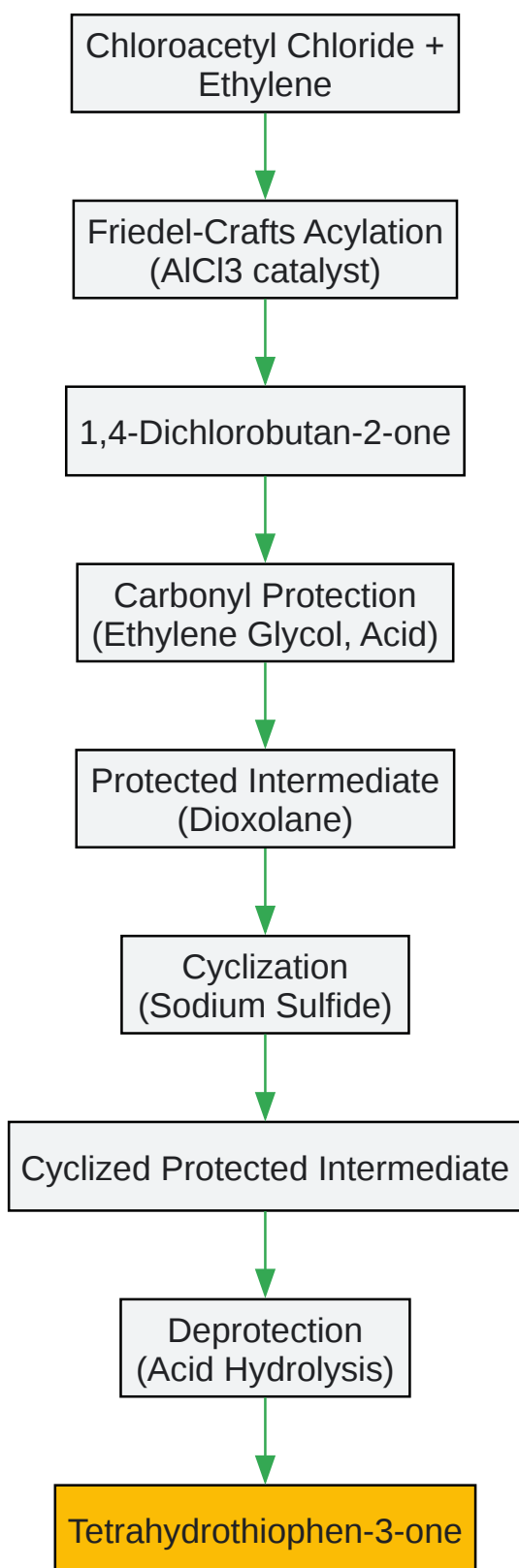
Diagram 1. Dieckmann Cyclization Synthesis Pathway.

Protocol 2: Chloroacetyl Chloride Route

This industrial-scale synthesis is a four-step process starting from basic chemical feedstocks.

[8]

- Step 1: Friedel-Crafts Acylation: Chloroacetyl chloride reacts with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1,4-dichlorobutan-2-one.[8]
- Step 2: Carbonyl Protection: The ketone carbonyl group of 1,4-dichlorobutan-2-one is protected as a ketal.[8] This is typically achieved by reacting it with ethylene glycol in the presence of an acid catalyst to form 2-(2-chloroethyl)-2-(chloromethyl)-1,3-dioxolane.[8] This step prevents the carbonyl group from participating in the subsequent cyclization reaction.
- Step 3: Cyclization: The protected dichloro intermediate is reacted with a sulfur source, such as sodium sulfide (Na_2S).[8] This results in a nucleophilic substitution reaction where the sulfur atom displaces both chlorine atoms, forming the tetrahydrothiophene ring.[8]
- Step 4: Deprotection: The protecting ketal group is removed by acid-catalyzed hydrolysis (e.g., with sulfuric or hydrochloric acid) to regenerate the ketone functionality, yielding the final product, **Tetrahydrothiophen-3-one**. [8]



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Diagram 2. Chloroacetyl Chloride Synthesis Pathway.

Applications in Research and Industry

Tetrahydrothiophen-3-one is a versatile compound with significant applications in both the flavor industry and as a synthetic building block.

- **Flavor and Fragrance:** Due to its potent meaty and savory aroma, it is used as a flavoring agent in a wide range of products, including soft drinks, meat products, confectionery, and dairy items.[1][4][9] It is a key component in creating the aroma profiles of cooked foods.[2][4]
- **Pharmaceutical and Agrochemical Synthesis:** The compound is a valuable intermediate for the synthesis of thiophene derivatives, which are common scaffolds in medicinal chemistry.[2][10] It is a precursor for preparing 3-aminothiophenes, which are important pharmacophores.[11] The market for **Tetrahydrothiophen-3-one** is driven by its crucial role in pharmaceutical research and development for the synthesis of complex molecules.[5][6] For instance, it is an important intermediate in the synthesis of the antibiotic Ticarcillin Disodium.[8]
- **Organic Synthesis:** In a broader chemical context, it serves as a key starting material that provides access to numerous thiophene derivatives, enabling the exploration of novel chemical structures and reactions.[2][4]

Conclusion

From its initial synthesis in the mid-20th century to its current status as an important industrial chemical, the journey of **Tetrahydrothiophen-3-one** highlights significant advancements in synthetic organic chemistry. The development of multiple synthetic pathways, from classic laboratory methods like the Dieckmann cyclization to modern, scalable industrial processes, has made this compound readily accessible. Its unique sensory properties have established its importance in the flavor industry, while its chemical reactivity makes it an indispensable intermediate for researchers and professionals in drug development and fine chemical synthesis. As the demand for specialty chemicals and novel pharmaceuticals continues to grow, the role of **Tetrahydrothiophen-3-one** as a versatile building block is set to expand further.

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